

# Validating 1M7 SHAPE Data: A Comparative Guide to RNA Structure Analysis

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Compound of Interest

Compound Name: 1-Methyl-7-nitroisatoic anhydride

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For researchers, scientists, and drug development professionals engaged in RNA structural biology, the accuracy of in-solution probing data is paramount. This guide provides a comprehensive comparison of **1-methyl-7-nitroisatoic anhydride** (1M7) SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) data with known RNA structures, supported by experimental data and detailed protocols.

The 1M7 reagent is a cornerstone of SHAPE chemistry, valued for its rapid reaction kinetics and ability to accurately report on the flexibility of the RNA backbone at single-nucleotide resolution. This reactivity profile serves as a powerful constraint for computational models to determine RNA secondary and tertiary structures. When coupled with mutational profiling (MaP), SHAPE-MaP allows for high-throughput analysis of RNA structures via next-generation sequencing.

### **Quantitative Validation Against Known Structures**

The fidelity of 1M7 SHAPE-MaP has been extensively validated against a range of well-characterized RNA molecules with known three-dimensional structures determined by X-ray crystallography or NMR. The data consistently demonstrates a high degree of concordance between SHAPE reactivity and the known structural features of these RNAs. Flexible, single-stranded regions exhibit high SHAPE reactivity, while nucleotides constrained in base pairs or tertiary interactions are unreactive.

To quantitatively assess this agreement, Receiver Operating Characteristic (ROC) curves are often employed. These curves plot the true positive rate (sensitivity) against the false positive



rate (1-specificity) for discriminating between paired and unpaired nucleotides based on SHAPE reactivity. The Area Under the Curve (AUC) provides a single metric of accuracy, with a value of 1.0 indicating perfect prediction and 0.5 indicating random chance.

Furthermore, the accuracy of secondary structure models generated using 1M7 SHAPE data as constraints is evaluated by comparing the predicted structures to the known reference structures. This is typically quantified in terms of sensitivity (the fraction of known base pairs that are correctly predicted) and positive predictive value (PPV; the fraction of predicted base pairs that are present in the known structure).

Below is a summary of the performance of SHAPE-MaP, often utilizing 1M7, in accurately defining the structure of several well-established RNA models.

RNA Analyte	Method of Validation	Sensitivity (%)	Positive Predictive Value (PPV) (%)	Reference
E. coli 16S rRNA	Comparison with cryo-EM model	>90	>90	[1]
E. coli 23S rRNA	Comparison with cryo-EM model	Not explicitly stated	Not explicitly stated	[2]
E. coli tRNA-fMet	Comparison with crystal structure	Not explicitly stated	Not explicitly stated	[3][4]
Human U1 snRNA	Comparison with known secondary structure	Not explicitly stated	Not explicitly stated	[5][6]
TPP Riboswitch	Comparison with crystal structure	>90	>90	[1]

Note: The table summarizes findings from multiple studies. Direct head-to-head comparisons in a single study are not always available. The accuracy of SHAPE-MaP directed RNA structure



modeling using differential reactivities (which includes 1M7) has been shown to exceed 90% for recovering accepted, canonical base pairs[1].

### **Comparison with Alternative SHAPE Reagents**

While 1M7 is a robust reagent for in vitro studies, several other SHAPE probes are available, each with distinct properties. The choice of reagent can be critical, especially for in vivo experiments where cell permeability and reaction kinetics are significant factors.

SHAPE Reagent	Key Characteristics	Optimal Use Case
1M7	Fast-acting, self-quenching.	General in vitro use.[2][6]
1M6	Similar to 1M7.	General in vitro use.[6]
NMIA	Slower reacting.	General use when 1M7/1M6 are unavailable; longer reaction times may increase RNA degradation risk.[2][6]
NAI	Long half-life.	In-cell experiments with low reactivity to other reagents.  Requires a specific quenching step.[2][6]
5NIA	Highly reactive with adenosine.	In-cell probing.[2][6]

In vitro comparisons have shown that 1M7 produces a robust and accurate representation of RNA secondary structure, comparable to other widely used reagents[7].

## Experimental Protocol: In Vitro SHAPE-MaP with 1M7

This protocol outlines the key steps for performing an in vitro SHAPE-MaP experiment to validate the structure of a target RNA.

- 1. RNA Preparation and Folding:
- Purify the RNA of interest.

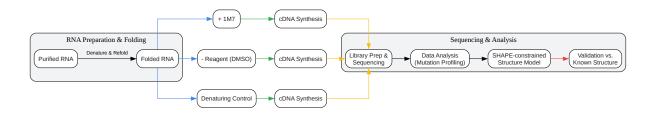


- Resuspend the RNA in a folding buffer (e.g., 100 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl2)[1].
- Denature the RNA by heating at 95°C for 2 minutes, followed by snap-cooling on ice for 2 minutes to remove kinetic traps.
- Allow the RNA to fold at 37°C for 15-30 minutes.
- 2. SHAPE Modification with 1M7:
- Prepare a fresh stock solution of 1M7 in anhydrous DMSO.
- For the experimental sample, add 1M7 to the folded RNA to a final concentration of 10 mM[1][8].
- For the no-reagent control, add an equivalent volume of DMSO.
- For the denaturing control, perform the modification in a buffer containing a denaturant (e.g., 50% formamide) at 95°C to assess sequence-specific biases[1].
- Incubate the reactions at 37°C for approximately 3 minutes (for 1M7)[1]. The reaction is self-quenching due to the hydrolysis of 1M7.
- Purify the modified RNA to remove the SHAPE reagent and salts.
- 3. Mutational Profiling (MaP) Reverse Transcription:
- Anneal a reverse transcription primer to the modified RNA. Gene-specific or random primers can be used[1].
- Perform reverse transcription using a reverse transcriptase under conditions that promote misincorporation at the sites of 2'-O-adducts. This typically involves the use of Mn2+ in the reaction buffer[8].
- Synthesize cDNA from the modified RNA templates.
- 4. Library Preparation and Sequencing:



- Prepare sequencing libraries from the resulting cDNA. This can be tailored for different applications (e.g., amplicon, small RNA, or specific RNA species profiling)[9].
- Perform high-throughput sequencing of the cDNA libraries.
- 5. Data Analysis:
- Process the raw sequencing reads to identify mutation rates at each nucleotide position.
- Normalize the mutation rates of the experimental sample against the no-reagent and denaturing controls to obtain SHAPE reactivities.
- Use the calculated SHAPE reactivities as pseudo-energy constraints in RNA secondary structure prediction software (e.g., RNAstructure) to generate a structural model.
- Compare the SHAPE-guided model with the known structure to assess accuracy.

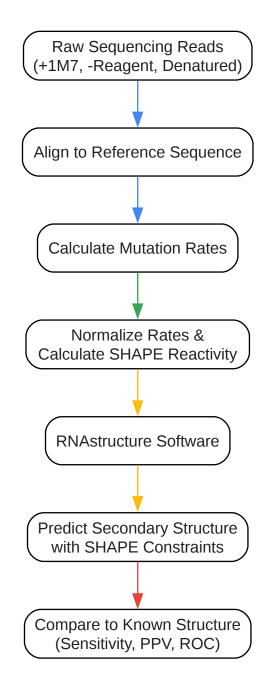
#### **Mandatory Visualizations**



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Caption: Experimental workflow for 1M7 SHAPE-MaP.





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Caption: SHAPE-MaP data analysis workflow.

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